molecular formula C8H6BrFO B2761380 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran CAS No. 1432609-54-5

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran

Cat. No.: B2761380
CAS No.: 1432609-54-5
M. Wt: 217.037
InChI Key: YMTDRJZBYRHXTD-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran: is a chemical compound with the molecular formula C8H6BrFO. It is a derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring. The presence of bromine and fluorine atoms in the structure makes it a valuable compound for various chemical and pharmaceutical applications.

Scientific Research Applications

Chemistry: 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran is used as a building block in organic synthesis

Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications.

Future Directions

Benzofuran compounds, including 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran, have attracted considerable attention due to their wide range of biological activities and potential applications as drugs . Future research may focus on the development of promising compounds with target therapy potentials and little side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran typically involves the bromination and fluorination of 2,3-dihydro-1-benzofuran. One common method includes the following steps:

    Bromination: 2,3-dihydro-1-benzofuran is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7-position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride under appropriate conditions to introduce the fluorine atom at the 5-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzofuran derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydrobenzofuran derivatives with reduced functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to different oxidation states and reduced forms of the compound.

Comparison with Similar Compounds

    7-Bromo-2,3-dihydro-1-benzofuran: Lacks the fluorine atom, which may result in different reactivity and biological activity.

    5-Fluoro-2,3-dihydro-1-benzofuran: Lacks the bromine atom, which can affect its chemical properties and applications.

    2,3-Dihydro-1-benzofuran: The parent compound without any halogen substitutions, used as a reference for comparing the effects of bromine and fluorine substitutions.

Uniqueness: The presence of both bromine and fluorine atoms in 7-Bromo-5-fluoro-2,3-dihydro-1-benzofuran makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

7-bromo-5-fluoro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-4-6(10)3-5-1-2-11-8(5)7/h3-4H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTDRJZBYRHXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432609-54-5
Record name 7-bromo-5-fluoro-2,3-dihydro-1-benzofuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To the compound (2.5 g, 7.4 mmol) obtained in Step 1, THF (50 mL) was added. At −78° C., a 2.6 M n-butyllithium/n-hexane solution (2.9 mL, 7.5 mmol) was added thereto and stirred for 1 hour, and then stirred at room temperature overnight. The solvent was distilled away under reduced pressure. The resulting residue was subjected to reversed-phase HPLC using ODS as a filler, and eluted with a mixture solution of water and acetonitrile, which contained trifluoroacetic acid at 0.1% (v/v). The target fraction was lyophilized to thus obtain the title compound.
Name
compound
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Yield
19%

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